molecular formula C17H14N4O3 B2858466 2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 899965-17-4

2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2858466
CAS No.: 899965-17-4
M. Wt: 322.324
InChI Key: IGKSAKJRLCNGBQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a 3,5-dimethoxyphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-aminobenzonitrile to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazoloquinazoline compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the triazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation . The triazoloquinazoline structure allows for effective binding to the active sites of these enzymes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is unique due to the presence of the 3,5-dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(3,5-dimethoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (CAS No. 899965-17-4) is a heterocyclic organic molecule notable for its potential biological activities. This compound integrates a quinazolinone moiety with a triazole ring and is characterized by the presence of a 3,5-dimethoxyphenyl substituent. The structural features of this compound suggest significant pharmacological potential, especially in the realms of antimicrobial and anticancer activities.

Structural Characteristics

The molecular formula of this compound is C17H14N4O3C_{17}H_{14}N_{4}O_{3}. Its unique structure enhances lipophilicity and biological activity due to the methoxy groups on the phenyl ring.

Antimicrobial Properties

Research indicates that compounds containing triazole structures often exhibit antimicrobial activity. The inclusion of the dimethoxyphenyl group may further enhance this property. Preliminary studies suggest that this compound could inhibit various microbial strains including bacteria and fungi:

  • Bacterial Activity : Triazole compounds have shown effectiveness against multidrug-resistant bacteria. The potential for this compound to act against such strains warrants further investigation.
  • Fungal Activity : Similarly, triazole derivatives are known for their antifungal properties; thus, this compound may also exhibit such activity.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been documented in various studies. For instance:

  • Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. The evaluation of IC50 values indicates significant activity in inhibiting cell proliferation.
CompoundCell LineIC50 (µM)
2-(3,5-Dimethoxyphenyl)-...HepG26.29
2-(3-methylphenyl)-...HCT-1162.44

These findings suggest that the compound may interact with cellular mechanisms to inhibit tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as kinase inhibitors. By targeting specific kinases involved in cancer progression and inflammatory processes, these compounds may exert therapeutic effects.
  • DNA Interaction : Some studies have demonstrated that triazoloquinazoline derivatives can intercalate DNA. This interaction may disrupt DNA replication and transcription processes in cancer cells.

Case Studies and Research Findings

Recent research has explored various aspects of the biological activity of quinazoline and triazole derivatives:

  • Anticancer Studies : A study highlighted the cytotoxic effects of related compounds against different cancer cell lines with varying IC50 values indicating their effectiveness.
    • Study Reference : Compounds with triazolo structures showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of related triazole compounds indicate promising results against resistant bacterial strains .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-23-11-7-10(8-12(9-11)24-2)15-19-16-13-5-3-4-6-14(13)18-17(22)21(16)20-15/h3-9H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSAKJRLCNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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